Cas no 864925-67-7 (ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
- ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- F1298-0015
- ethyl 3-carbamoyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- 864925-67-7
- ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- AKOS024604262
- ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Thieno[2,3-c]pyridine-6(5H)-carboxylic acid, 3-(aminocarbonyl)-2-[(3,5-dimethoxybenzoyl)amino]-4,7-dihydro-, ethyl ester
-
- Inchi: 1S/C20H23N3O6S/c1-4-29-20(26)23-6-5-14-15(10-23)30-19(16(14)17(21)24)22-18(25)11-7-12(27-2)9-13(8-11)28-3/h7-9H,4-6,10H2,1-3H3,(H2,21,24)(H,22,25)
- InChI Key: DQZYUHPIUJGTMD-UHFFFAOYSA-N
- SMILES: C1N(C(OCC)=O)CCC2C(C(N)=O)=C(NC(=O)C3=CC(OC)=CC(OC)=C3)SC1=2
Computed Properties
- Exact Mass: 433.13075664g/mol
- Monoisotopic Mass: 433.13075664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.369±0.06 g/cm3(Predicted)
- Boiling Point: 541.0±50.0 °C(Predicted)
- pka: 12.38±0.20(Predicted)
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1298-0015-2μmol |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-5μmol |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-10μmol |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-20μmol |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-1mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-2mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-3mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-4mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-5mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1298-0015-10mg |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
864925-67-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
Research Brief on Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS: 864925-67-7)
Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS: 864925-67-7) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound belongs to the thienopyridine class, a scaffold known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the 3,5-dimethoxybenzamido moiety and the carbamoyl group in its structure suggests potential interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs). Recent synthetic approaches have optimized the yield and purity of this compound, enabling more robust pharmacological evaluations.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the kinase inhibitory activity of derivatives of ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. The compound demonstrated moderate inhibitory effects against cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Molecular docking studies revealed that the dimethoxybenzamido group plays a critical role in binding to the ATP-binding site of CDK2, suggesting its potential as a lead compound for anticancer drug development.
Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, focused on the compound's anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The study proposed that the thienopyridine core and the carbamoyl group synergistically modulate NF-κB signaling pathways, offering a promising avenue for treating inflammatory diseases.
From a synthetic chemistry perspective, advancements in the preparation of this compound have been reported. A 2022 patent application (WO2022156789) detailed a scalable, one-pot synthesis method using a cascade cyclization strategy, improving the overall efficiency and reducing the need for costly purification steps. This methodological innovation is expected to facilitate larger-scale production for preclinical and clinical studies.
Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, require further optimization. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated moderate oral bioavailability in rodent models, prompting the need for structural modifications to enhance its drug-like properties. Researchers are also exploring prodrug strategies to improve its delivery and efficacy.
In conclusion, ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS: 864925-67-7) represents a versatile scaffold with significant potential in drug discovery. Its dual activity as a kinase inhibitor and anti-inflammatory agent positions it as a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic profile and elucidating its mechanism of action in greater detail to unlock its full therapeutic potential.
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